Cas no 2726467-03-2 (methyl 6-aminoquinoxaline-5-carboxylate)

methyl 6-aminoquinoxaline-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-amino-5-quinoxalinecarboxylate
- methyl 6-aminoquinoxaline-5-carboxylate
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- Inchi: 1S/C10H9N3O2/c1-15-10(14)8-6(11)2-3-7-9(8)13-5-4-12-7/h2-5H,11H2,1H3
- InChI Key: AWXUHAAEUCASEG-UHFFFAOYSA-N
- SMILES: N1C2C(=C(C(OC)=O)C(N)=CC=2)N=CC=1
Experimental Properties
- Density: 1.353±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 377.5±37.0 °C(Predicted)
- pka: -0.19±0.30(Predicted)
methyl 6-aminoquinoxaline-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27755216-1g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 1g |
$971.0 | 2023-09-09 | ||
Enamine | EN300-27755216-0.05g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-27755216-1.0g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-27755216-5.0g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-27755216-0.5g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-27755216-0.25g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-27755216-10.0g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-27755216-2.5g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-27755216-5g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 5g |
$2816.0 | 2023-09-09 | ||
Enamine | EN300-27755216-10g |
methyl 6-aminoquinoxaline-5-carboxylate |
2726467-03-2 | 10g |
$4176.0 | 2023-09-09 |
methyl 6-aminoquinoxaline-5-carboxylate Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on methyl 6-aminoquinoxaline-5-carboxylate
Comprehensive Overview of Methyl 6-Aminoquinoxaline-5-carboxylate (CAS No. 2726467-03-2): Properties, Applications, and Industry Insights
The compound methyl 6-aminoquinoxaline-5-carboxylate (CAS No. 2726467-03-2) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. As a derivative of quinoxaline, this compound features a unique structural framework combining an amino group and a methyl ester at strategic positions, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C10H9N3O2, reflects its moderate complexity, while its quinoxaline core contributes to its potential in drug discovery and material science applications.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like methyl 6-aminoquinoxaline-5-carboxylate. Researchers frequently search for "quinoxaline derivatives in medicinal chemistry" or "sustainable synthesis of nitrogen heterocycles," underscoring its relevance. The compound's electron-rich aromatic system enables interactions with biological targets, particularly in designing kinase inhibitors or antimicrobial agents—a hot topic given the global focus on antibiotic resistance. Computational studies (e.g., molecular docking) often highlight its binding affinity to proteins, aligning with the growing demand for in silico screening tools.
From a synthetic perspective, methyl 6-aminoquinoxaline-5-carboxylate serves as a precursor for functionalized quinoxalines, which are pivotal in developing fluorescent probes and OLED materials. Industry searches for "high-efficiency organic semiconductors" frequently intersect with such applications. The methyl ester group offers flexibility for further derivatization via hydrolysis or amidation, a feature exploited in combinatorial chemistry workflows. Notably, its stability under ambient conditions makes it preferable for scale-up processes, addressing the pharmaceutical industry's need for robust intermediates.
Environmental and regulatory considerations also shape discussions around this compound. With increasing scrutiny on Persistent Organic Pollutants (POPs), the biodegradability profile of methyl 6-aminoquinoxaline-5-carboxylate has been investigated. Studies suggest its moderate water solubility (logP ~1.8) and absence of bioaccumulation risks position it favorably compared to halogenated analogs. This aligns with the rise of "benign-by-design chemistry" queries in scientific databases.
Analytical characterization of CAS No. 2726467-03-2 typically involves HPLC-UV and LC-MS, techniques frequently searched alongside "purity assessment of heterocycles." Its distinct UV absorption at 270–320 nm facilitates quantification, while NMR spectroscopy confirms regioselective functionalization—a critical quality control step given the demand for high-precision intermediates in contract manufacturing.
Emerging applications in catalysis further elevate the compound's profile. Recent patents describe its use as a ligand in palladium-catalyzed cross-coupling reactions, a trending topic due to the Nobel-recognized importance of such methodologies. The aminoquinoxaline scaffold chelates metals efficiently, a property leveraged in designing homogeneous catalysts for C–N bond formations—addressing the pharmaceutical industry's push toward atom-economical reactions.
In conclusion, methyl 6-aminoquinoxaline-5-carboxylate exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its adaptability across drug development, materials science, and catalysis ensures sustained relevance, particularly as researchers prioritize multifunctional building blocks and sustainable synthetic routes. The compound's alignment with high-impact research areas positions it as a key player in advancing both academic and industrial innovation.
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